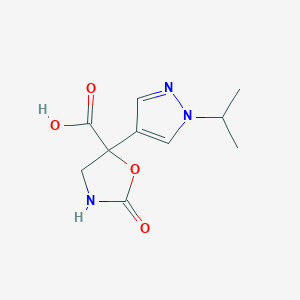

![molecular formula C20H18N4OS B2749474 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide CAS No. 671199-17-0](/img/structure/B2749474.png)

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

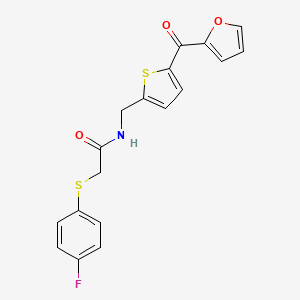

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Chemical Reactions Analysis

The chemical reactions involving these compounds are not explicitly mentioned in the sources I found .Applications De Recherche Scientifique

Antiviral Activity

The compound’s structure suggests potential antiviral properties. Researchers have synthesized derivatives of [1,2,4]triazolo[4,3-a]quinoline, including our compound of interest, to explore their efficacy against viral infections. Notably, compound 8b demonstrated promising antiviral activity in vitro .

Antimicrobial Properties

a. Antibacterial Activity: Compounds 4d, 6c, 7b, and 8a were evaluated for their antimicrobial effects against various pathogenic bacteria. The agar diffusion method revealed that these derivatives exhibit antibacterial activity .

b. Antifungal Activity: Similarly, these same compounds also demonstrated antifungal properties. Their effectiveness against fungal pathogens highlights their potential as therapeutic agents .

Anticonvulsant Potential

While not directly studied for this compound, related [1,2,4]triazolo[4,3-a]quinoline derivatives have shown anticonvulsant activity . Investigating our compound’s effects on neuronal excitability could be worthwhile.

DNA Intercalation and Anticancer Activity

A separate class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives has been designed for their DNA intercalation activities as potential anticancer agents. These compounds were evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7). Molecular docking studies provide insights into their binding modes .

Bioactivity Enhancement via Thioamide Group

Compounds 8a and 8b were designed with a thioamide group, aiming to enhance their bioactivity as antiviral agents . Thioamides have been explored in drug design due to their unique properties.

Exploring Piperazine Moiety

The incorporation of piperazine or piperidine subunits into [1,2,4]triazolo[4,3-a]quinoline derivatives (e.g., compounds 2a, 2b, and 4a–d) could further enhance their antimicrobial properties . Piperazine-containing compounds have shown promise in combating microbial infections.

Mécanisme D'action

Target of Action

The primary target of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis . In addition, this compound may also target the A2B adenosine receptor , which has been correlated with anticancer activity .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It blocks the VEGFR-2 signaling pathway, which has been proven to effectively suppress tumor growth .

Biochemical Pathways

The inhibition of VEGFR-2 affects the angiogenesis pathway. Angiogenesis, the formation of new blood vessels from pre-existing ones, plays a major role in tissue repair, regeneration, and cell division . In pathological conditions, abnormal angiogenesis can result in uncontrolled cell division, proliferation, and consequently, tumor growth .

Pharmacokinetics

In silico docking, admet, and toxicity studies have been carried out for similar compounds . These studies revealed that some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness .

Result of Action

The compound’s action results in the suppression of tumor growth by inhibiting angiogenesis . It exhibits cytotoxic effects against certain cancer cell lines . For instance, one derivative of this compound exhibited the highest cytotoxic effect with IC 50 values of 6.2 and 4.9 μM against MCF-7 and HepG2, respectively .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS/c25-19(21-13-12-15-6-2-1-3-7-15)14-26-20-23-22-18-11-10-16-8-4-5-9-17(16)24(18)20/h1-11H,12-14H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPJLQGRWPRHHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2749391.png)

![tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/no-structure.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2749397.png)

![Ethyl 6-{[(4-tert-butylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2749402.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2749407.png)